![molecular formula C7H7N3O2S B3381461 2-Amino-5-cyanobenzenesulfonamide CAS No. 240139-71-3](/img/structure/B3381461.png)
2-Amino-5-cyanobenzenesulfonamide
Overview
Description
2-Amino-5-cyanobenzenesulfonamide is a chemical compound with the molecular formula C7H7N3O2S . It is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound can be complex . For instance, one study discussed the use of language models for molecule analysis, relying on Simplified Molecular Input Line Entry System (SMILES) as input for molecular representation learning .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 197.22 . More detailed information about its physical and chemical properties was not found in the search results.Mechanism of Action
Target of Action
2-Amino-5-cyanobenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes in the body.
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, the drug prevents the production of folic acid, a vital component for DNA synthesis in bacteria . This leads to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation . By preventing the synthesis of folic acid, an essential component for DNA synthesis in bacteria, the drug effectively halts the growth of the bacteria .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Amino-5-cyanobenzenesulfonamide in lab experiments is its versatility. This compound has been shown to exhibit a wide range of biological activities, making it useful for studying various disease states and biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-Amino-5-cyanobenzenesulfonamide. One area of interest is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease states. Moreover, the development of new methods for synthesizing this compound and its derivatives may facilitate their use in larger-scale studies and clinical trials.
Conclusion
In conclusion, this compound, or this compound, is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been extensively studied for its potential applications in medicinal chemistry, and its versatility and relative ease of synthesis make it useful for studying various disease states and biological processes. However, further research is needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
2-Amino-5-cyanobenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, this compound has been shown to exhibit anti-bacterial properties by inhibiting the growth of Gram-positive and Gram-negative bacteria.
Safety and Hazards
properties
IUPAC Name |
2-amino-5-cyanobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-4-5-1-2-6(9)7(3-5)13(10,11)12/h1-3H,9H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZCTURWDQVCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)S(=O)(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624781 | |
Record name | 2-Amino-5-cyanobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
240139-71-3 | |
Record name | 2-Amino-5-cyanobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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